4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione
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Overview
Description
4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diazenyl linkage, and a pyrazolidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the diazotization of 4-bromoaniline followed by coupling with a suitable pyrazolidine-dione derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the bromophenyl and pyrazolidine-dione moieties may interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-phenyldiazenyl)phenyl]-2-methacrylate
- 4-[(E)-(2-biphenyl-4-yl)diazenyl]-morpholine
Uniqueness
4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23BrN4O2 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H23BrN4O2/c1-2-3-18-25(28-27-20-16-14-19(26)15-17-20)23(31)29(21-10-6-4-7-11-21)30(24(25)32)22-12-8-5-9-13-22/h4-17H,2-3,18H2,1H3 |
InChI Key |
SSJSYMRIBTUJRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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